2',3'-Dideoxyadenosina

Descripción general

Descripción

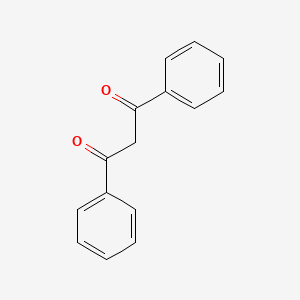

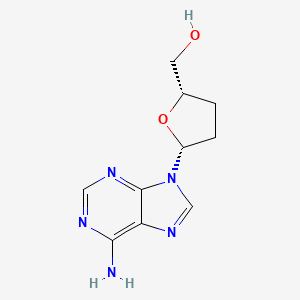

Dideoxiadenosina, también conocida como 2’,3’-dideoxiadenosina, es un análogo nucleósido de la desoxiadenosina. Se caracteriza por la ausencia de grupos hidroxilo en las posiciones 2’ y 3’ de su porción de azúcar ribosa. Esta modificación estructural la convierte en un compuesto valioso en varios campos de investigación científica, particularmente en biología molecular y medicina .

Aplicaciones Científicas De Investigación

La dideoxiadenosina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La dideoxiadenosina ejerce sus efectos principalmente al inhibir la enzima transcriptasa inversa. Una vez dentro de la célula, se fosforila a su forma activa, dideoxiadenosín trifosfato. Este metabolito activo compite con el trifosfato de desoxiadenosina natural para incorporarse a la cadena de ADN en crecimiento, lo que lleva a la terminación de la cadena y la inhibición de la replicación viral .

Compuestos similares:

Didanosina: Otro análogo de dideoxinucleósido utilizado en terapias antivirales.

Estavudina: Un análogo de nucleósido con propiedades antivirales similares.

Abacavir: Un análogo de nucleósido utilizado en el tratamiento del VIH.

Singularidad: La dideoxiadenosina es única debido a su inhibición específica de la enzima transcriptasa inversa y su capacidad para terminar la elongación de la cadena de ADN. Esto la hace particularmente eficaz en las terapias antivirales, especialmente contra el VIH .

En conclusión, la dideoxiadenosina es un compuesto versátil con aplicaciones significativas en biología molecular, medicina e industria. Sus propiedades y mecanismos de acción únicos la convierten en una herramienta valiosa en la investigación científica y las intervenciones terapéuticas.

Análisis Bioquímico

Biochemical Properties

2’,3’-Dideoxyadenosine interacts with various enzymes and proteins. It is an inhibitor of some adenine nucleosides and nucleotides proteins such as adenylate cyclase or adenosine deaminase . It is converted to dideoxyinosine upon deamination .

Cellular Effects

2’,3’-Dideoxyadenosine has significant effects on various types of cells and cellular processes. It inhibits adenylyl cyclase and may play a key role in the inhibition of tumor progression . It is also a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus .

Molecular Mechanism

2’,3’-Dideoxyadenosine exerts its effects at the molecular level through several mechanisms. It acts as a chain terminator by incorporation and inhibits viral reverse transcriptase by competing with natural dATP . It is metabolized intracellularly by a series of cellular enzymes to its active moiety, dideoxyadenosine triphosphate (ddATP), which inhibits the HIV reverse transcriptase enzyme competitively by competing with natural dATP .

Temporal Effects in Laboratory Settings

2’,3’-Dideoxyadenosine has sufficient stability at room temperature and does not need special care during handling or shipment. It is recommended that the compound should be stored in the freezer .

Metabolic Pathways

2’,3’-Dideoxyadenosine is involved in several metabolic pathways. It is rapidly metabolized intracellularly to its active moiety, 2,3-dideoxyadenosine-5-triphosphate (ddATP). It is then further metabolized hepatically to yield hypoxanthine, xanthine, and uric acid .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dideoxiadenosina se puede sintetizar a través de varios métodos. Un método notable implica el uso de nucleotidil fosforilasas derivadas de Bacillus stearothermophilus. Este proceso de conversión enzimática es eficiente y económico, lo que permite la producción de dideoxiadenosina de alta pureza .

Métodos de producción industrial: La producción industrial de dideoxiadenosina generalmente implica la síntesis enzimática a gran escala. El uso de nucleotidil fosforilasas derivadas de Bacillus garantiza un alto rendimiento y pureza, lo que la hace adecuada para aplicaciones comerciales .

Análisis De Reacciones Químicas

Tipos de reacciones: La dideoxiadenosina experimenta varias reacciones químicas, que incluyen:

Oxidación: La dideoxiadenosina se puede oxidar para formar dideoxiinosina.

Sustitución: Puede participar en reacciones de sustitución, particularmente en el grupo amino de la porción de adenina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Sustitución: Los reactivos como los halógenos y los nucleófilos a menudo se utilizan en condiciones suaves.

Productos principales:

Oxidación: La dideoxiinosina es un producto principal formado a partir de la oxidación de la dideoxiadenosina.

Sustitución: Se pueden formar varios derivados de adenina sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Didanosine: Another dideoxynucleoside analog used in antiviral therapies.

Stavudine: A nucleoside analog with similar antiviral properties.

Uniqueness: Dideoxyadenosine is unique due to its specific inhibition of the reverse transcriptase enzyme and its ability to terminate DNA chain elongation. This makes it particularly effective in antiviral therapies, especially against HIV .

Propiedades

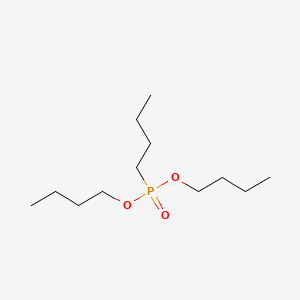

IUPAC Name |

[5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXRAFOPTSTNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859851 | |

| Record name | [5-(6-Amino-9H-purin-9-yl)oxolan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-22-7 | |

| Record name | 2',3'-Dideoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2',3'-Dideoxyadenosine (ddAdo) exerts its antiviral effect by first being phosphorylated inside the cell to its active form, 2',3'-Dideoxyadenosine-5'-triphosphate (ddATP) [, , , ]. This active metabolite acts as a chain-terminating substrate analog for the viral reverse transcriptase, effectively inhibiting viral DNA synthesis [, , , ]. This inhibition blocks further steps in the viral life cycle, including viral mRNA expression and ultimately, viral replication [, , ].

A:

- Spectroscopic data: Detailed spectroscopic data can be found in the literature. Notably, the crystal structures of ddAdo have been determined, revealing information about its sugar ring conformation and relative orientation of the sugar and base [].

A: While the provided research primarily focuses on the biological activity of ddAdo, it's been noted that 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA), a related compound, exhibits greater acid stability compared to ddAdo [, ]. This increased stability makes F-ddA a more promising candidate for oral administration [, ].

A: 2',3'-Dideoxyadenosine itself is not a catalyst. Its mechanism of action revolves around its role as a substrate analog for enzymes involved in DNA synthesis, primarily reverse transcriptase and to a lesser extent, terminal deoxynucleotidyl transferase (TdT) [, , , ].

A: Yes, quantum chemical modeling studies have investigated the conformational capacity of 2',3'-didehydro-2',3'-dideoxyadenosine (d4A), a closely related analog of ddAdo []. These studies have provided insights into d4A's potential as a DNA chain terminator and its ability to compete with 2'-deoxyadenosine for enzyme binding [].

ANone: Extensive research has been conducted to understand the impact of structural modifications on the activity of ddAdo and its analogs:

- 6-Position modifications: Studies on 6-substituted 2',3'-dideoxypurine nucleosides have shown that the size of the substituent at the 6-position influences antiviral activity []. Compounds with smaller substituents like methyl (D2MeA) displayed greater potency than those with larger groups [].

- Fluorination: The addition of fluorine at the 2'-beta position, creating F-ddA, significantly increases acid stability and enhances oral bioavailability without compromising anti-HIV activity [, , ]. This modification is a successful example of optimizing the pharmacokinetic properties of the drug.

- Nucleotide delivery systems: CycloSal-pronucleotide derivatives of ddAdo (cycloSal-ddAMP) have demonstrated significantly increased lipophilicity and antiviral potency compared to the parent nucleoside []. This indicates the potential of utilizing prodrug strategies to enhance the delivery and efficacy of ddAdo.

ANone: The provided research focuses primarily on the preclinical development and characterization of ddAdo and its analogs. Information on SHE regulations is typically addressed in later stages of drug development and is not extensively discussed in the provided research.

A:

- Absorption: While specific details about ddAdo's absorption are limited in the provided research, it's suggested that the compound enters cells via passive diffusion rather than active transport mechanisms [].

- Distribution: Studies on the related compound, F-ddA, in rhesus monkeys demonstrated that it exhibits limited penetration into the cerebrospinal fluid, with a cerebrospinal fluid to plasma AUC ratio of 0.068 [].

- Metabolism: ddAdo is primarily metabolized via deamination to 2',3'-dideoxyinosine (ddI) by the enzyme adenosine deaminase (ADA) [, , ]. This metabolic pathway can lead to either inactivation of ddI by purine nucleoside phosphorylase or its phosphorylation to the active metabolite ddATP [, , ].

- Excretion: In rhesus monkeys, approximately half of the administered dose of F-ddA is excreted in the urine, primarily as the metabolite F-ddI [].

A:

- In vitro: ddAdo has demonstrated potent antiviral activity against HIV in various cell-based assays, including those utilizing MT-4, ATH8, MOLT-4, and CEM cell lines [, , , , , ].

- In vivo: Studies in a humanized mouse model of HIV infection (hu-PBL-SCID mice) have shown promising results for F-ddA []. Pretreatment with F-ddA significantly reduced the rate of HIV infection and preserved CD4+ T cell counts compared to controls []. In another study, 2,6-diaminopurine 2',3'-dideoxyriboside successfully cleared hepadnavirus DNA from the sera of treated animals [].

A: While ddAdo exhibits potent anti-HIV activity, the emergence of drug resistance is a significant concern. Studies have identified specific mutations in the HIV reverse transcriptase that confer resistance to ddAdo and other nucleoside reverse transcriptase inhibitors (NRTIs) [, ]. These mutations often result in reduced sensitivity to multiple NRTIs, leading to cross-resistance [, ].

A: Yes, the development of cycloSal-ddAMP derivatives represents a promising drug delivery strategy []. These lipophilic pronucleotides are designed to improve cellular uptake and enhance the delivery of the active ddAMP metabolite, leading to increased antiviral potency [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.